4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline
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Overview
Description
4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline is a complex organic compound featuring a quinazoline ring fused with a 7-azabicyclo[2.2.1]heptane moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline typically involves a multi-step process. One common method starts with the preparation of the 7-azabicyclo[2.2.1]heptane core, which can be synthesized from cyclohex-3-enecarboxylic acid through a Curtius rearrangement, followed by stereoselective bromination and intramolecular cyclization . The quinazoline ring can be introduced through various coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can interact with active sites of enzymes, while the 7-azabicyclo[2.2.1]heptane moiety may enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent nicotinic acetylcholine receptor agonist with a similar 7-azabicyclo[2.2.1]heptane core.
Uniqueness
This compound is unique due to its combination of the quinazoline ring and the 7-azabicyclo[2.2.1]heptane moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. The compound features a quinazoline ring fused with a 7-azabicyclo[2.2.1]heptane moiety, which is structurally significant for its interactions with biological targets.
Chemical Structure
The IUPAC name for this compound is this compound, and its molecular formula is C14H15N3. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The quinazoline ring can bind to active sites on enzymes, while the 7-azabicyclo[2.2.1]heptane moiety enhances its binding affinity and specificity, modulating various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Nicotinic Acetylcholine Receptor Agonism
This compound is structurally similar to epibatidine, a potent nicotinic acetylcholine receptor agonist. Studies have shown that compounds with similar structures can enhance neurotransmission and may have implications in treating neurological disorders.
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving the inhibition of tubulin polymerization, which is critical in cancer cell division.
Research Findings and Case Studies
Synthetic Routes
The synthesis of this compound typically involves multi-step processes starting from cyclohex-3-enecarboxylic acid through methods such as Curtius rearrangement and intramolecular cyclization .
Properties
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-4-13-12(3-1)14(16-9-15-13)17-10-5-6-11(17)8-7-10/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZCCVSCKSIKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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